1H NMR and 13C NMR spectroscopic data for 5-butyl-1,2,3,4-tetrahydroquinoline
1H NMR and 13C NMR spectroscopic data for 5-butyl-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-butyl-1,2,3,4-tetrahydroquinoline
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-butyl-1,2,3,4-tetrahydroquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, predicted data based on established substituent effects, and robust experimental protocols for data acquisition. The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds, making unambiguous structural characterization paramount.[1][2]
Molecular Structure and Spectroscopic Overview
5-butyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, featuring a saturated heterocyclic ring fused to a substituted benzene ring. The introduction of an n-butyl group at the C5 position significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. NMR spectroscopy serves as the gold standard for elucidating the precise molecular structure, including the substitution pattern on the aromatic ring and the conformation of the aliphatic portion.[1]
To facilitate a clear discussion of the NMR data, the atoms of 5-butyl-1,2,3,4-tetrahydroquinoline are systematically numbered as shown in the diagram below.
Caption: Structure of 5-butyl-1,2,3,4-tetrahydroquinoline with atom numbering.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides critical information through chemical shifts (δ), signal integration, and spin-spin coupling (J).[1] The predicted data for 5-butyl-1,2,3,4-tetrahydroquinoline is derived from the known spectrum of the parent 1,2,3,4-tetrahydroquinoline[3][4] and established substituent effects for an n-butyl group.
Aromatic Region (δ 6.0-7.5 ppm): The butyl group at C5 is an ortho-, para-directing group, which influences the electron density and thus the chemical shifts of the remaining aromatic protons at C6, C7, and C8. The proton at C6 will likely experience the most significant upfield shift due to the ortho-position of the electron-donating alkyl group.
-
H-8: Expected to be the most downfield aromatic proton, appearing as a doublet.
-
H-7: Expected to appear as a triplet (or doublet of doublets) due to coupling with both H-6 and H-8.
-
H-6: Expected to be the most upfield aromatic proton, appearing as a doublet.
Aliphatic Tetrahydroquinoline Ring (δ 1.5-4.0 ppm): The protons on the saturated portion of the ring system typically appear as complex multiplets.
-
H-2 (N-CH₂): These two protons are adjacent to the nitrogen atom and are expected to be the most deshielded of the aliphatic ring protons, appearing as a triplet around δ 3.3 ppm.
-
H-4 (Ar-CH₂): These protons are benzylic and will appear as a triplet around δ 2.7-2.8 ppm.
-
H-3 (-CH₂-CH₂-): These protons are coupled to both H-2 and H-4, resulting in a complex multiplet (often a quintet or sextet) around δ 1.9 ppm.
-
N-H: A broad singlet whose chemical shift is highly dependent on solvent and concentration.
n-Butyl Group (δ 0.9-2.7 ppm): The signals for the butyl chain are characteristic and predictable.[5]
-
H-1' (Ar-CH₂-): The methylene group directly attached to the aromatic ring is benzylic and will be the most downfield signal of the butyl group, appearing as a triplet.
-
H-2' and H-3': These methylene protons will appear as overlapping multiplets (sextets or quintets) in the typical aliphatic region.
-
H-4' (-CH₃): The terminal methyl group will appear as a triplet, typically the most upfield signal in the entire spectrum.
Table 1: Predicted ¹H NMR Data for 5-butyl-1,2,3,4-tetrahydroquinoline (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | ~ 7.0 - 7.2 | d | ~ 7.5 - 8.0 |
| H-7 | ~ 6.8 - 7.0 | t | ~ 7.5 - 8.0 |
| H-6 | ~ 6.6 - 6.7 | d | ~ 7.5 - 8.0 |
| N-H (1H) | ~ 3.6 - 4.0 (variable) | br s | - |
| H-2 (2H) | ~ 3.3 - 3.4 | t | ~ 6.5 |
| H-4 (2H) | ~ 2.7 - 2.8 | t | ~ 6.5 |
| H-1' (2H) | ~ 2.6 - 2.7 | t | ~ 7.5 |
| H-3 (2H) | ~ 1.9 - 2.0 | m (quint) | ~ 6.5 |
| H-2' (2H) | ~ 1.5 - 1.6 | m (sext) | ~ 7.5 |
| H-3' (2H) | ~ 1.3 - 1.4 | m (sext) | ~ 7.5 |
| H-4' (3H) | ~ 0.9 - 1.0 | t | ~ 7.3 |
d = doublet, t = triplet, m = multiplet, quint = quintet, sext = sextet, br s = broad singlet
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[6][7] The predicted chemical shifts are based on the known data for 1,2,3,4-tetrahydroquinoline[4][8] and standard alkyl substituent effects on a benzene ring.
Aromatic Carbons (δ 115-150 ppm): There will be six distinct aromatic carbon signals. The butyl-substituted carbon (C-5) and the carbons ortho and para to it (C-4a, C-6) will show the most significant shifts compared to the parent compound. Quaternary carbons (C-4a, C-5, C-8a) will typically have weaker signals.
Aliphatic Carbons (δ 20-50 ppm): The three carbons of the tetrahydroquinoline ring and the four carbons of the butyl chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for 5-butyl-1,2,3,4-tetrahydroquinoline (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8a | ~ 144.0 |
| C-5 | ~ 138.0 |
| C-7 | ~ 129.0 |
| C-8 | ~ 126.5 |
| C-6 | ~ 125.0 |
| C-4a | ~ 122.0 |
| C-2 | ~ 42.1 |
| C-1' | ~ 35.5 |
| C-3' | ~ 33.5 |
| C-4 | ~ 27.5 |
| C-3 | ~ 22.8 |
| C-2' | ~ 22.5 |
| C-4' | ~ 14.0 |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is contingent on a well-defined experimental protocol. This section outlines a standard operating procedure for the characterization of 5-butyl-1,2,3,4-tetrahydroquinoline.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of purified 5-butyl-1,2,3,4-tetrahydroquinoline.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility for many organic compounds and has a well-defined residual solvent peak.[9] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but they can influence chemical shifts.[10]
-
Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[11]
-
Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer frequency onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field by adjusting the current in the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise and efficient power transfer.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typically, 16 to 32 scans are sufficient, with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[7]
-
2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional experiments are invaluable.[12]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling relationships, helping to trace the connectivity within the butyl chain and the aliphatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, definitively assigning protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assigning quaternary carbons and linking different fragments of the molecule.
-
-
Logic of Structural Verification
The final step is to synthesize all the acquired data to confirm the molecular structure. This process is a self-validating system where each piece of data must be consistent with the proposed structure.
Caption: Logical workflow for NMR-based structural verification.
By systematically analyzing the number of signals, their chemical shifts, integration values, and coupling patterns from both 1D and 2D spectra, one can confidently assemble the molecular puzzle and verify the identity and purity of 5-butyl-1,2,3,4-tetrahydroquinoline. This rigorous approach is fundamental to ensuring the quality and integrity of chemical entities in research and development.
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